molecular formula C12H14O2 B12888792 5-Methoxy-2,4,6-trimethyl-1-benzofuran CAS No. 918495-62-2

5-Methoxy-2,4,6-trimethyl-1-benzofuran

Cat. No.: B12888792
CAS No.: 918495-62-2
M. Wt: 190.24 g/mol
InChI Key: SKLVIBJIWCLGFB-UHFFFAOYSA-N
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Description

5-Methoxy-2,4,6-trimethyl-1-benzofuran is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. The benzofuran scaffold is a fundamental structural unit in numerous biologically active natural and synthetic compounds, recognized for its wide spectrum of pharmacological properties . This specific trimethylated and methoxylated derivative is of significant interest for the development of novel therapeutic agents. Research into analogous benzofuran compounds has demonstrated promising biological activities, including serving as antimicrobial and antibreast cancer agents . Furthermore, benzofuran derivatives have been investigated as potent inhibitors for various targets, such as protein tyrosine phosphatases and mutant epidermal growth factor receptors (EGFR), highlighting their potential in anticancer drug discovery . The structural features of this compound, particularly the methoxy group at the 5-position, make it a valuable intermediate for further chemical functionalization. It can be utilized in the synthesis of more complex molecular architectures, exploration of structure-activity relationships (SAR), and as a key building block in the total synthesis of natural product analogs . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918495-62-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-2,4,6-trimethyl-1-benzofuran

InChI

InChI=1S/C12H14O2/c1-7-5-11-10(6-8(2)14-11)9(3)12(7)13-4/h5-6H,1-4H3

InChI Key

SKLVIBJIWCLGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(O2)C)C(=C1OC)C

Origin of Product

United States

Biological Activities and Mechanistic Investigations of 5 Methoxy 2,4,6 Trimethyl 1 Benzofuran Analogues in Vitro Studies

Antimicrobial Activity Studies

Antibacterial Efficacy and Mechanism of Action

Analogues of 5-Methoxy-2,4,6-trimethyl-1-benzofuran have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The core benzofuran (B130515) structure is a key pharmacophore in the design of new antimicrobial agents. nih.govscispace.com

One study investigated halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate against a panel of microbes, including Staphylococcus aureus, Escherichia coli, and Stenotrophomonas maltophilia. scispace.com Another study on 2-salicyloylbenzofurans, which are structurally related, showed that while some initial compounds had weak activity, further modifications led to potent antibacterial effects, particularly against Gram-positive strains. For example, certain derivatives displayed significant activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.06–0.12 mM. mdpi.com

Research on benzofuran derivatives containing disulfide moieties has also yielded compounds with remarkable antibacterial properties against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values as low as 0.28 μg/mL. researchgate.net The mechanism of antibacterial action for many benzofuran derivatives is still under investigation, but it is believed that substitutions at various positions on the benzofuran ring system significantly influence their activity and bacterial strain specificity. nih.gov For instance, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov

Antifungal Efficacy and Mechanism of Action

Benzofuran derivatives, including those with a methoxy (B1213986) group, have shown promising antifungal activities against a variety of fungal pathogens. nih.gov Studies on benzofuran-5-ols have revealed their potential as lead structures for the development of new antifungal agents. researchgate.net These compounds have demonstrated broad-spectrum activity, completely inhibiting the growth of various fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov

One proposed mechanism of action for benzofuran-5-ols is their potential metabolism into benzoquinone derivatives within the fungal cells, which then exert a potent antifungal effect. researchgate.net Another target for some benzofuran derivatives is N-myristoyltransferase (NMT), a crucial enzyme in fungi. researchgate.net

A series of novel thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus were synthesized and screened for their antifungal activity against several fungal strains, including Aspergillus flavus and Candida albicans. Some of these compounds exhibited significant antifungal potential. nih.gov Additionally, certain aza- and oxa-benzofuran derivatives have shown antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 μg/mL. mdpi.com

Anticancer and Antiproliferative Activities (Cell-Line Based)

Cytotoxic Effects on Cancer Cell Lines

Analogues of this compound have been the subject of extensive research for their potential as anticancer agents, demonstrating cytotoxic effects across a variety of human cancer cell lines.

A notable analogue, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, has shown significant cytotoxic potential. nih.gov This compound was particularly effective against human liver cancer (HepG2) and non-small cell lung cancer (A549) cell lines, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov Its activity was also observed against metastatic colon cancer (SW620) cells, with an IC50 of 10.8 ± 0.9 μM. nih.gov

Other benzofuran derivatives have also exhibited potent antiproliferative activity. For instance, benzofuran substituted chalcone derivatives have shown high cytotoxicity against human breast cancer cell lines MCF-7 (IC50: 9.37-2.71 μM) and MDA-MB-231 (IC50: 5.36-2.12 μM), as well as lung cancer cell lines A549 (IC50: 3.23-2.21 μM) and H1299 (IC50: 6.07-2.92 μM). uludag.edu.truludag.edu.tr Furthermore, a novel synthetic benzofuran lignan derivative demonstrated a potent ability to inhibit cell growth in Jurkat T-cells, which are p53-positive, with an IC50 value of approximately 80 nM. nih.gov

Compound AnalogueCancer Cell LineIC50 Value (μM)
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSW620 (Colon)10.8 ± 0.9
Benzofuran substituted chalcone derivative 2MCF-7 (Breast)9.37
Benzofuran substituted chalcone derivative 4MCF-7 (Breast)2.71
Benzofuran substituted chalcone derivative 2MDA-MB-231 (Breast)5.36
Benzofuran substituted chalcone derivative 4MDA-MB-231 (Breast)2.12
Benzofuran substituted chalcone derivative 2A549 (Lung)3.23
Benzofuran substituted chalcone derivative 4A549 (Lung)2.21
Benzofuran substituted chalcone derivative 2H1299 (Lung)6.07
Benzofuran substituted chalcone derivative 4H1299 (Lung)2.92
Synthetic benzofuran lignan derivative (Benfur)Jurkat T-cells0.08

Modulatory Effects on Molecular Targets (e.g., HDAC, Tubulin Polymerization, HIF-1 pathway, Farnesyltransferase, Estrogen Receptor, Human Peptide Deformylase, Carbonic Anhydrases)

The anticancer activity of 5-methoxy-benzofuran analogues is attributed to their ability to modulate various molecular targets crucial for cancer cell proliferation and survival.

Tubulin Polymerization: While some benzofuran derivatives are known to target tubulin, a study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate found that it had a minimal effect on tubulin polymerization. nih.gov

Human Peptide Deformylase (HsPDF): A class of compounds known as benzofuran-4,5-diones have been identified as the first selective inhibitors of human peptide deformylase (HsPDF). nih.gov These compounds inhibit HsPDF with IC50 values ranging from 5.2 to 65 μM. nih.gov The ortho-dione moiety within the benzofuran-4,5-dione scaffold is crucial for this inhibitory activity. nih.gov This is a significant finding as HsPDF is considered a promising target for novel anticancer agents. nih.gov

Histone Deacetylases (HDAC): Benzofuranone derivatives have been synthesized and evaluated as inhibitors of histone deacetylases. Hydroxamic acid derivatives of benzofuranone were found to be potent, nanomolar inhibitors of HDACs and exhibited antiproliferative activity.

Apoptosis Induction Pathways

A primary mechanism through which 5-methoxy-benzofuran analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells.

Research on a novel benzofuran derivative, BL-038, in human chondrosarcoma cells revealed that it induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. mdpi.com This leads to a decrease in the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, ultimately activating the intrinsic mitochondria-mediated apoptotic pathway. mdpi.com This pathway involves the release of cytochrome c and the activation of caspase-9 and caspase-3. mdpi.com

Similarly, studies on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown that it can induce apoptosis. nih.gov While one of its related halogenated derivatives was shown to induce apoptosis in a caspase-dependent manner, this specific 5-methoxy analogue may induce apoptosis through a caspase-independent pathway in HepG2 and A549 cells, or the timing of caspase activation may differ. nih.gov It is suggested that benzofuran derivatives can activate both receptor-mediated and mitochondrial apoptotic pathways. nih.gov

Benzofuran substituted chalcone derivatives have also been found to induce apoptosis via the extrinsic pathway in human breast and lung cancer cells. uludag.edu.truludag.edu.tr

Antiviral Activity Investigations

Benzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. mdpi.comsemanticscholar.orgnih.gov While specific in vitro antiviral data for this compound is not extensively documented in publicly available research, studies on analogous structures provide valuable insights into their potential antiviral mechanisms.

Recent research has identified certain benzofuran derivatives as potent antiviral agents that act as STING (Stimulator of Interferon Genes) agonists. nih.gov The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), leading to an antiviral state. nih.gov In one study, a series of benzofuran derivatives were shown to induce IFN-β transcription in a STING-dependent manner. This activity was confirmed through gene reporter assays, and the direct interaction with the STING protein was validated using mutated, inactive forms of STING. nih.gov Several of these benzofuran compounds demonstrated efficacy against human coronavirus 229E and SARS-CoV-2 replication in various cell lines, with some derivatives inhibiting SARS-CoV-2 at nanomolar concentrations. nih.gov The antiviral effect was shown to be IFN-dependent, as the compounds were inactive in Vero E6 cells, which lack IFN production. nih.gov

Other studies have reported the antiviral activity of benzofuran derivatives against a range of DNA and RNA viruses. For instance, certain acetylbenzofuranyl ethers have shown specific activity against respiratory syncytial virus and influenza A virus. nih.gov The mechanism of action for some benzofuran analogues has been linked to the inhibition of viral enzymes. For example, some derivatives have been found to inhibit HIV reverse transcriptase. nih.gov

The antiviral potential of benzofuran derivatives is a subject of ongoing research, with studies focusing on elucidating the precise molecular targets and mechanisms of action. The ability of some analogues to modulate the host's innate immune response, such as through STING activation, highlights a promising avenue for the development of broad-spectrum antiviral therapeutics.

Anti-inflammatory and Antioxidant Mechanisms

Analogues of this compound have been investigated for their anti-inflammatory and antioxidant properties, demonstrating potential therapeutic applications in conditions associated with inflammation and oxidative stress.

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of benzofuran derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Several studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. mdpi.comcnr.itresearchgate.netnih.govnih.govnih.gov

One of the primary mechanisms implicated is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov For example, certain heterocyclic/benzofuran hybrids have been shown to suppress the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition leads to a downstream reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov

Antioxidant Mechanisms:

The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have been used to quantify the antioxidant capacity of these compounds. nih.govarxiv.org

The antioxidant mechanism can involve direct radical scavenging, where the benzofuran molecule donates a hydrogen atom or an electron to neutralize free radicals. Additionally, some derivatives may exert their antioxidant effects by influencing endogenous antioxidant enzymes. While specific studies on this compound are limited, research on other methoxy-substituted benzofurans suggests that the methoxy group can contribute to the antioxidant potential.

The combined anti-inflammatory and antioxidant properties of these benzofuran analogues make them attractive candidates for further investigation in the context of diseases where both inflammation and oxidative stress play a significant pathological role.

Receptor Ligand Interactions (e.g., Serotonin Receptors, Melatonin Receptors)

Benzofuran derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and melatonin (MT) receptors, which are important targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Serotonin Receptor Interactions:

Melatonin Receptor Interactions:

Melatonin, a neurohormone that regulates circadian rhythms, exerts its effects through the MT1 and MT2 receptors. nih.govnih.gov The 5-methoxyindole moiety of melatonin is a key pharmacophoric feature for receptor binding. The presence of a methoxy group in this compound suggests a potential for interaction with melatonin receptors.

Structure-based virtual screening and experimental testing of various compounds have identified novel chemotypes with high affinity and selectivity for melatonin receptors. nih.gov These studies have highlighted the importance of specific interactions with conserved amino acid residues, such as Asn162 and Gln181 in MT1, for ligand binding and receptor activation. nih.gov While direct binding studies for this compound are needed, the structural features of this compound warrant investigation into its potential as a modulator of melatonin receptor activity.

The ability of benzofuran analogues to interact with both serotonin and melatonin receptors suggests their potential utility in treating disorders where these neurotransmitter systems are implicated, such as depression, anxiety, and sleep disorders.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies are crucial for understanding these influences and for the rational design of more potent and selective compounds.

Impact of Substituent Position and Electronic Nature on Biological Efficacy

SAR studies on various series of benzofuran derivatives have revealed key insights into the impact of substituent position and electronic properties on their biological activities.

For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives investigated for their antiproliferative activity, the position of the methoxy group on the benzofuran ring was found to be critical. A methoxy group at the C-6 position consistently yielded the most active compounds, while moving it to the C-4, C-5, or C-7 positions led to a decrease in potency. nih.gov The electronic nature of the substituent also played a role; replacing the electron-donating methoxy group at C-5 with an electron-withdrawing chlorine or bromine had no significant effect on activity, whereas a moderately electron-donating methyl group at the same position slightly increased activity. nih.gov Furthermore, replacing the C-6 methoxy group with a more lipophilic ethoxy group significantly enhanced antiproliferative activity, while an electron-withdrawing fluorine at C-6 caused a dramatic reduction in potency. nih.gov

In the context of anti-inflammatory activity, the substitution pattern on the benzofuran scaffold also dictates the inhibitory effect on pro-inflammatory mediators. For example, in a series of heterocyclic/benzofuran hybrids, the nature of the heterocyclic moiety and the linker length were found to influence the inhibition of nitric oxide production in LPS-stimulated macrophages. mdpi.comnih.gov

These findings underscore the importance of systematic modifications to the benzofuran scaffold to optimize biological activity. The interplay between the position and electronic nature of substituents like methoxy and methyl groups, as seen in this compound, is likely to be a key determinant of its specific biological profile.

Pharmacophore Elucidation for Enhanced Biological Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. frontiersin.org This tool is instrumental in the design and discovery of new, more potent analogues.

For benzofuran derivatives, pharmacophore models have been developed to guide the synthesis of compounds with enhanced antiviral and anti-inflammatory activities. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org

For example, a pharmacophore model for anti-inflammatory activity might highlight the importance of a hydrogen bond acceptor at a specific position to interact with a key amino acid residue in the active site of an enzyme like COX-2. nih.gov Similarly, for antiviral activity, a pharmacophore model could define the spatial arrangement of features required for effective binding to a viral protein or for modulating a host factor like STING. nih.gov

Computational and Theoretical Chemistry of 5 Methoxy 2,4,6 Trimethyl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ekb.eg Methods like the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are widely used to calculate the properties of heterocyclic compounds like benzofurans. semanticscholar.orgresearchgate.net These calculations provide fundamental insights into the molecule's geometry and electronic behavior.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. This is achieved by finding the geometry with the lowest potential energy. For 5-Methoxy-2,4,6-trimethyl-1-benzofuran, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Studies on related benzofuran (B130515) structures have shown that the benzofuran unit is typically planar or nearly planar. nih.govnih.gov For this compound, a conformational analysis would be necessary to determine the preferred orientation of the methoxy (B1213986) and methyl group substituents relative to the benzofuran ring system to identify the global minimum energy conformer. semanticscholar.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) This table is illustrative and contains expected parameters based on related structures, not experimentally verified data for the specific compound.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C-O (furan) ~ 1.37
C=C (furan) ~ 1.36
C-O (methoxy) ~ 1.38
C-C (aromatic) ~ 1.39 - 1.42
**Bond Angles (°) **
C-O-C (furan) ~ 105
C-C-O (methoxy) ~ 117
Dihedral Angles (°)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which help in predicting the molecule's reactive nature. semanticscholar.orgsemanticscholar.org

Table 2: Hypothetical Electronic Properties and Reactivity Indices for this compound This table presents conceptual data based on FMO theory.

Property Formula Expected Value (eV)
HOMO Energy (EHOMO) - ~ -5.5 to -6.5
LUMO Energy (ELUMO) - ~ -0.5 to -1.5
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.0 to 5.0
Ionization Potential (I) -EHOMO ~ 5.5 to 6.5
Electron Affinity (A) -ELUMO ~ 0.5 to 1.5
Electronegativity (χ) (I + A) / 2 ~ 3.0 to 4.0
Chemical Hardness (η) (I - A) / 2 ~ 2.0 to 2.5

| Global Electrophilicity (ω) | χ² / (2η) | ~ 1.8 to 4.0 |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. semanticscholar.orgglobalresearchonline.net Calculated chemical shifts are typically correlated with experimental values to confirm or assign the structure of a synthesized compound. nih.gov For this compound, GIAO calculations would provide predicted chemical shifts for each unique proton and carbon atom.

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table illustrates the expected correlation between theoretical and experimental NMR data.

Atom Position Calculated ¹H Experimental ¹H Calculated ¹³C Experimental ¹³C
C2-CH₃ ~ 2.4 (Observed) ~ 14 (Observed)
C3-H ~ 6.5 (Observed) ~ 103 (Observed)
C4-CH₃ ~ 2.2 (Observed) ~ 10 (Observed)
C5-OCH₃ ~ 3.8 (Observed) ~ 56 (Observed)
C6-CH₃ ~ 2.3 (Observed) ~ 18 (Observed)

| C7-H | ~ 7.2 | (Observed) | ~ 125 | (Observed) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. youtube.com DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups. researchgate.net For this compound, this would involve identifying characteristic frequencies for the C-H stretches of the methyl and aromatic groups, the C-O-C stretches of the furan and methoxy groups, and the aromatic ring vibrations.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This table shows representative vibrational modes and their expected frequency ranges.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch Ar-H 3000 - 3100
Aliphatic C-H Stretch -CH₃ 2850 - 3000
Aromatic C=C Stretch Ar C=C 1450 - 1600
Asymmetric C-O-C Stretch Ar-O-CH₃ 1200 - 1275
Symmetric C-O-C Stretch Ar-O-CH₃ 1000 - 1075

| Furan Ring C-O Stretch | C-O-C | 1050 - 1150 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. mdpi.comcnr.it TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations also identify the nature of the electronic transitions, typically from occupied orbitals like the HOMO to unoccupied ones like the LUMO (π → π* transitions are common in aromatic systems). researchgate.net Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. ekb.eg

Table 5: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound This table illustrates the type of data generated from TD-DFT calculations.

Calculated λmax (nm) Oscillator Strength (f) Major Contribution (Transition)
~ 280 - 295 > 0.1 HOMO → LUMO
~ 240 - 255 > 0.2 HOMO-1 → LUMO

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study charge transfer and hyperconjugative interactions within a molecule. This analysis provides insights into the electronic structure by representing the wave function in terms of localized, classical Lewis structures, including lone pairs and bonds. The interactions between filled (donor) and empty (acceptor) orbitals are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the intensity of these interactions.

For benzofuran derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) and delocalization of electrons. In studies of compounds analogous to this compound, NBO calculations have been employed to understand the electronic stabilization of the molecular system. For instance, in a novel pyrazolo[3,4-b] pyridine derivative of 4-methoxy-1-benzofuran, NBO analysis was used to investigate hyperconjugative interactions. semanticscholar.org This type of analysis identifies the key orbital interactions responsible for the molecule's stability and electronic properties.

The primary interactions involve the delocalization of electron density from lone pair (LP) orbitals, particularly on oxygen and nitrogen atoms, to antibonding π* orbitals of the aromatic rings. These interactions, often denoted as LP → π, contribute significantly to the stabilization of the molecule. The stabilization energies associated with these charge transfers indicate a more stable system. For example, the delocalization of a lone pair from an oxygen atom to an adjacent C-C antibonding orbital (LP(O) → σ(C-C)) or π* orbital (LP(O) → π*(C-C)) results in a decrease in the energy of the molecule, thereby increasing its stability.

The table below summarizes typical donor-acceptor interactions and their stabilization energies as determined by NBO analysis for related benzofuran structures.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)π* (C2-C3)High
LP (O_methoxy)π* (C4-C5)Moderate
π (C2-C3)π* (Benzene Ring)High
π (Benzene Ring)π* (C2-C3)Moderate

Note: This table is illustrative, based on general findings for benzofuran derivatives. Actual values vary depending on the specific molecular structure and computational level of theory.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronic technologies, such as optical switching and data storage. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first and second static hyperpolarizabilities (β and γ, respectively).

Benzofuran derivatives are considered promising candidates for NLO materials because of their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). researchgate.net The presence of electron-donating groups (like methoxy) and electron-withdrawing groups enhances the ICT character, which is a crucial factor for a high NLO response.

Theoretical studies on various benzofuran derivatives have shown that they possess favorable NLO properties. For example, the HOMO-LUMO energy gap is a critical indicator; a smaller energy gap generally corresponds to higher polarizability and, consequently, a larger NLO response. jetir.org Calculations for a novel 4-methoxy-1-benzofuran derivative included the determination of the first and second static hyperpolarizability, polarizability, and electric dipole moment. semanticscholar.org Similarly, a study on 7-methoxy-benzofuran-2-carboxylic acid suggested it has favorable NLO features due to a high polarizability predicted from its HOMO-LUMO energy gap. jetir.org

The computed NLO parameters for benzofuran analogues are often compared to standard NLO materials like urea to gauge their potential.

PropertySymbolTypical Calculated Value (a.u.) for Benzofuran AnaloguesUrea (Reference)
Dipole Momentμ2 - 10 D1.37 D
Mean Polarizabilityα150 - 300~35
First Hyperpolarizabilityβ100 - 200037

Note: Values are highly dependent on the specific molecular structure and the computational method used. The table provides a general range based on published data for related compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jetir.org The MEP surface is colored based on the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

For benzofuran derivatives, MEP maps highlight the reactive sites of the molecule. In the case of this compound, the oxygen atom of the methoxy group and the furan ring's oxygen atom are expected to be regions of high electron density (colored red), making them potential sites for electrophilic attack and hydrogen bonding. jetir.orgsci-hub.se Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (colored blue), indicating them as sites for nucleophilic interactions.

MEP analysis is crucial in understanding intermolecular interactions, such as drug-receptor binding, by identifying the regions responsible for electrostatic interactions. For instance, the MEP of 7-methoxy-benzofuran-2-carboxylic acid was explored to understand its chemical reactivity. jetir.org These maps provide a visual representation of how a molecule will interact with other charged or polar species.

Molecular Docking Studies of Benzofuran Analogues with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The binding affinity is often estimated through a scoring function, with lower binding energy values indicating a more stable protein-ligand complex. researchgate.net

Benzofuran scaffolds are present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov Molecular docking studies have been performed on various benzofuran analogues to explore their interactions with specific biological targets. For example, benzofuran-isoxazole hybrids were docked against glucosamine-6-phosphate synthase and aspartic proteinase to support their observed antimicrobial activity. nih.gov Another study investigated benzofuran derivatives as potential antibacterial agents by docking them against the 1AJ6 protein, with results showing strong binding affinities. researchgate.net

These studies typically reveal that the benzofuran core and its substituents form crucial interactions with the amino acid residues in the active site of the target protein. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the benzofuran scaffold and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below shows representative binding affinities of different benzofuran analogues with various protein targets, as reported in the literature.

Benzofuran AnalogueProtein Target (PDB ID)Biological ActivityBinding Affinity (kcal/mol)
Benzofuran-isoxazole hybridMain Protease of COVID-19Antiviral-9.37 to -11.63 nih.gov
5-nitrobenzofuran derivative1AJ6Antibacterial-6.9 to -10.4 researchgate.net
Benzoheterocyclic 4-aminoquinolineDihydrofolate reductase-thymidylate synthase (DRTS)Antimalarial-163.6 (re-rank score) unar.ac.id

Solvent Effect Studies on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by the surrounding solvent. sciencepublishinggroup.comsciencepublishinggroup.com Solvatochromism refers to the shift in the absorption or emission spectra of a molecule when the polarity of the solvent is changed. mdpi.com Computational studies often employ continuum solvation models, like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on the molecule's properties.

For benzofuran derivatives, theoretical studies have been conducted to understand how solvents affect their electronic transitions. sci-hub.se Generally, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the maximum absorption wavelength (λ_max), depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the difference in dipole moment between the ground and excited states. sciencepublishinggroup.comiosrjournals.org

In studies of related benzofuran compounds, theoretical electronic absorption spectra have been calculated in the gas phase and in various solvents (e.g., cyclohexane, methanol) to compare with experimental data. semanticscholar.org For example, a study on a benzofuran derivative showed that the excited state dipole moment was higher than the ground state, indicating that the molecule becomes more polar upon excitation. sci-hub.se This often results in a red shift in polar solvents for π→π* transitions as the more polar excited state is stabilized to a greater extent than the ground state. The dipole moment of 1-benzofuran itself has been shown to increase with increasing solvent polarity. researchgate.net

The effect of solvent polarity on the calculated maximum absorption wavelength (λ_max) for a representative benzofuran analogue is illustrated below.

SolventDielectric Constant (ε)Calculated λ_max (nm)
Gas Phase1~290
Cyclohexane2.02~295
Methanol32.7~305
Water78.4~310

Note: This table is illustrative and shows a typical trend for π→π transitions in polar solvents for benzofuran-like molecules.*

Natural Occurrence and Biosynthetic Considerations of Substituted Benzofurans

Isolation of Benzofuran (B130515) Derivatives from Natural Sources (e.g., plants, fungi)

Substituted benzofurans are widely distributed throughout the plant kingdom and are also found as metabolites in various fungi. rsc.orgmdpi.com Higher plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae are particularly rich sources of these compounds. nih.govbioone.org Researchers have successfully isolated a multitude of benzofuran derivatives from various parts of these organisms, including the roots, stems, leaves, and heartwood, as well as from fungal fermentation broths. nih.govfrontiersin.org

These natural products exhibit a wide array of substitution patterns on the benzofuran core, leading to a vast diversity of chemical structures. Notable examples include compounds like Moracin D from the root bark of Morus alba (white mulberry) and Euparone, which has been isolated from species like Ruscus aculeatus. bioone.org Fungi are also a significant source; for instance, complex spiro-benzofurans have been identified in the medicinal mushroom Ganoderma lingzhi. frontiersin.org The isolation of these compounds typically involves extraction from the natural source followed by various chromatographic techniques for purification and spectroscopic methods for structural elucidation.

The following table details a selection of naturally occurring benzofuran derivatives, their sources, and the parts of the organism from which they were isolated.

Compound NameNatural SourceOrganism TypePart Isolated
Moracin DMorus albaPlantRoot Bark
CicerfuranCicer arietinum (Chickpea)PlantRoots
EuparoneRuscus aculeatusPlant-
Cathayenone ACarya cathayensisPlant-
6-methoxy-3-methyl-2-phenylbenzofuran-5-olDalbergia odoriferaPlantHeartwood
4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamideTephrosia purpureaPlant-
Spiro-benzofuran DerivativesGanoderma lingzhiFungusFruit
Phenostereum (A) and (B)Stereum sp.Fungus-
AilanthoidolZanthoxylum ailanthoidesPlant-

This table is illustrative and not exhaustive of all known naturally occurring benzofuran derivatives.

Putative Biosynthetic Pathways for Complex Benzofuran Structures

The structural diversity of natural benzofurans arises from complex biosynthetic pathways that recruit precursors from primary metabolism. While the specific pathways for many individual benzofurans are not fully elucidated, two major routes are considered foundational: the shikimate/phenylpropanoid pathway and the polyketide pathway. researchgate.netwikipedia.org

Shikimate and Phenylpropanoid Pathway: This is a major route for the biosynthesis of aromatic compounds in plants and microorganisms. nih.govwikipedia.org The pathway begins with precursors from carbohydrate metabolism (phosphoenolpyruvate and erythrose 4-phosphate) and proceeds through shikimic acid to produce chorismate. bioone.org Chorismate is a critical branch-point intermediate for the synthesis of the aromatic amino acids, including phenylalanine. researchgate.net Phenylalanine is the entry point into the general phenylpropanoid pathway, which generates a variety of phenolic compounds, including p-coumaroyl-CoA. encyclopedia.pubwikipedia.org This intermediate is a key precursor for many flavonoids, isoflavonoids, and other related structures that can serve as the foundation for the benzofuran skeleton. nih.gov The benzene ring of many benzofurans is derived from this route.

Polyketide Pathway: This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs) to build a poly-β-keto chain. wikipedia.org This chain can then undergo intramolecular cyclization and aromatization reactions to form a phenolic ring, which can serve as the benzene portion of the benzofuran nucleus. wikipedia.org The antifungal agent Griseofulvin, produced by Penicillium griseofulvum, is a well-studied example of a complex natural product containing a benzofuran-like (grisan) skeleton that is assembled via a polyketide pathway. wikipedia.org

For many complex benzofurans, the biosynthesis is likely a combination of pathways. For example, studies on the biosynthesis of isoeuparin and (-)-4-hydroxytremetone in Tagetes patula root cultures indicated that the benzenoid ring originates from phenylalanine (via the shikimate pathway), while the side chain and parts of the furan ring are derived from an isoprenoid building block (dimethylallyl diphosphate). This suggests an assembly from precursors like 4-hydroxyacetophenone and a prenyl group. Similarly, complex benzofurans like pterocarpans are derived from isoflavonoid precursors, which themselves originate from the phenylpropanoid pathway. researchgate.netnih.gov The final ring-closing reaction to form the furan moiety is a key enzymatic step, as seen with the characterization of pterocarpan synthase. nih.gov

Biological Significance of Naturally Occurring Benzofurans

Naturally occurring compounds featuring the benzofuran scaffold exhibit a remarkable breadth of biological activities, which has made them a focal point for research in medicinal chemistry and drug discovery. nih.govnih.gov These activities are highly dependent on the specific substitution patterns around the benzofuran core.

Many isolated benzofurans demonstrate potent antimicrobial properties . They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov For instance, Cicerfuran, isolated from chickpea roots, has demonstrated both antibacterial and antifungal effects. mdpi.com Cathayenone A from Carya cathayensis was noted for its germicidal effects on pathogenic fungi. frontiersin.org

Anti-inflammatory and antioxidant activities are also commonly reported. nih.govnih.gov Compounds isolated from the heartwood of Dalbergia odorifera were found to have protective effects against glutamate-induced oxidative injury in cell models. frontiersin.org Moracin D from Morus alba has likewise exhibited both anti-inflammatory and antioxidant properties. mdpi.com

Furthermore, the benzofuran nucleus is a structural component in compounds with antitumor and cytotoxic activity . nih.govnih.gov Ailanthoidol, for example, has been studied for its potential to suppress the progression of certain cancer cells. mdpi.com The diverse mechanisms of action and the potential for chemical modification make natural benzofurans attractive lead compounds for developing new therapeutic agents. nih.gov Other reported activities include antiviral, anti-allergic, and insecticidal properties, highlighting the significant role these compounds play in the chemical ecology and defense mechanisms of their host organisms. frontiersin.org

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes for Complex Benzofuran (B130515) Scaffolds

While classical methods for benzofuran synthesis are well-established, the demand for more efficient, sustainable, and complex molecular architectures necessitates the development of new synthetic strategies. Future research could focus on leveraging the 5-Methoxy-2,4,6-trimethyl-1-benzofuran framework as a platform for innovative synthetic methodologies.

Key areas for investigation include:

Catalytic C-H Functionalization: Transition-metal catalysis, particularly with palladium, ruthenium, and copper, has revolutionized the synthesis of complex heterocycles. nih.govorganic-chemistry.org Future work could explore the direct C-H functionalization of the pre-formed this compound core. This would allow for late-stage modification, enabling the rapid generation of a library of derivatives without the need for de novo synthesis for each new analogue.

One-Pot and Tandem Reactions: The development of one-pot syntheses that combine multiple reaction steps into a single operation significantly improves efficiency. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiro-compounds from ortho-hydroxy α-aminosulfones. nih.gov Research could aim to design tandem reactions that start from simple precursors to construct the polysubstituted benzofuran ring and subsequently install additional complexity in a single, streamlined process. nih.gov

Photocatalysis and Electrochemistry: These emerging synthetic tools offer green and powerful alternatives to traditional methods. Research into photocatalytic or electrochemical routes to construct or functionalize the benzofuran ring could lead to novel transformations and access to previously challenging molecular structures under mild conditions. Recent studies have shown the utility of photocatalysis in arene C-H amination, a technique applicable to heterocycles like benzofuran. acs.orgacs.org

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Scaffolds

Synthetic Strategy Key Features Potential Advantages for Complex Scaffolds Relevant Catalyst/Reagent Examples
Palladium/Copper Catalysis Sonogashira coupling followed by intramolecular cyclization. nih.gov High efficiency, good functional group tolerance. (PPh₃)PdCl₂, Copper Iodide (CuI) nih.gov
Ruthenium-Catalyzed Cycloisomerization Isomerization of allyloxybenzenes or cyclization of propargylic alcohols. organic-chemistry.org High atom economy, regioselective ring formation. Ruthenium-based complexes organic-chemistry.org
Hypervalent Iodine Reagents Metal-free oxidative cyclization of ortho-hydroxystilbenes. organic-chemistry.org Mild reaction conditions, avoids toxic heavy metals. (Diacetoxyiodo)benzene [PhI(OAc)₂] organic-chemistry.org

| Cascade/Tandem Cyclization | Multi-step sequence in a single pot from simple substrates. nih.gov | Increased efficiency, reduced waste, rapid complexity generation. | DMAP (4-Dimethylaminopyridine) nih.gov |

Advanced Mechanistic Studies of Benzofuran Reactivity

The substitution pattern of this compound significantly influences the reactivity of both the furan and benzene rings. Advanced mechanistic studies are crucial for understanding and predicting its chemical behavior, which in turn guides the rational design of new reactions.

Future mechanistic investigations could include:

Kinetics and Reaction Profiling: Detailed kinetic analysis of electrophilic aromatic substitution, metal-catalyzed cross-coupling, and other functionalization reactions on the benzofuran core would provide quantitative data on the directing effects of the methoxy (B1213986) and methyl substituents.

Trapping of Reactive Intermediates: Experiments designed to trap and characterize reaction intermediates would offer direct evidence for proposed reaction pathways. This could involve spectroscopic studies under reaction conditions or chemical trapping experiments.

Isotope Labeling Studies: The use of isotopically labeled substrates (e.g., with Deuterium or Carbon-13) can elucidate bond-forming and bond-breaking steps, providing definitive insights into complex reaction mechanisms, such as intramolecular cyclization pathways. A plausible mechanism for a base-catalyzed synthesis of 2-benzoyl-1-benzofuran involves the formation of a carbanion intermediate followed by intramolecular cyclization and dehydration. researchgate.net

Exploration of New Biological Targets and Mechanisms for Benzofuran Derivatives (In Vitro)

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The unique structure of this compound and its potential derivatives makes it an attractive scaffold for exploring new biological applications. All investigations in this area should be conducted at the preclinical, in vitro level to identify potential leads for further development.

Promising avenues for in vitro research include:

Anticancer Screening: Derivatives could be screened against diverse cancer cell lines. For promising compounds, mechanism-of-action studies could be initiated. For example, some benzofuran derivatives are known to act as potent antiproliferative agents by inhibiting tubulin polymerization. nih.gov In vitro tubulin assembly assays could be employed to test this hypothesis for new derivatives.

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. Libraries of benzofuran derivatives could be screened against panels of therapeutically relevant enzymes, such as kinases, proteases, or phosphatases, to identify novel inhibitors.

Antimicrobial and Antiviral Testing: The scaffold could be evaluated for its ability to inhibit the growth of pathogenic bacteria, fungi, and viruses. For instance, certain synthetic aurones, which contain a benzofuranone core, have shown significant antibacterial activity against Gram-positive bacteria. ijper.org

Receptor Binding Assays: Benzofuran-based compounds have been investigated for their affinity for various receptors, including serotonin receptors. dea.gov Radioligand binding assays could determine if new derivatives bind to specific G-protein coupled receptors (GPCRs) or other receptor families implicated in disease.

Table 2: Potential In Vitro Assays for Benzofuran Derivatives

Biological Target Area Specific In Vitro Assay Potential Mechanism to Investigate Example Finding for Benzofurans
Oncology Cell Proliferation Assay (e.g., MTT, SRB) Cytotoxicity, cytostatic effects Potent antiproliferative effects against breast and lung cancer cells have been reported.
Oncology Tubulin Polymerization Assay Disruption of microtubule dynamics A benzofuran derivative, BNC105, was identified as a potent tubulin polymerization inhibitor. nih.gov
Infectious Disease Minimum Inhibitory Concentration (MIC) Assay Bacteriostatic or bactericidal activity Derivatives have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria. researchgate.net
Inflammation Cytokine Release Assay (e.g., ELISA) Modulation of inflammatory pathways Synthetic aurone derivatives suppress the expression of inflammatory cytokines like TNF-α. ijper.org

| Neuroscience | Receptor Binding Assay | Agonist or antagonist activity at CNS receptors | Analogues have been evaluated for affinity at serotonin receptors. dea.gov |

Design and Synthesis of Advanced Benzofuran-Based Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The benzofuran scaffold can be functionalized to create highly specific probes and ligands for target identification and validation.

Future research in this area could focus on:

Fluorescent Probes: Incorporating a fluorophore into the benzofuran structure could enable the visualization of biological targets or processes within cells using fluorescence microscopy.

Photoaffinity Labels: These probes contain a photoreactive group that forms a covalent bond with a biological target upon irradiation with UV light. Synthesizing benzofuran-based photoaffinity labels could help to definitively identify the protein targets of biologically active derivatives.

Biotinylated or "Clickable" Probes: Attaching a biotin tag or a "clickable" handle (like an alkyne or azide) to the benzofuran scaffold would facilitate the isolation and identification of binding partners from cell lysates using affinity purification and mass spectrometry. A recently developed probe for detecting furan-containing natural products utilizes a maleimide moiety for a Diels-Alder reaction, demonstrating a strategy that could be adapted for benzofurans. beilstein-journals.org

Integration of Computational Design with Experimental Validation in Benzofuran Research

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. Integrating computational design with synthetic chemistry and biological testing can accelerate the discovery of new benzofuran derivatives with desired properties.

Key integrated approaches include:

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how different benzofuran derivatives will bind. This information can guide the synthesis of compounds with improved potency and selectivity.

Quantum Mechanics Calculations: Density Functional Theory (DFT) and other quantum mechanics methods can be used to calculate the electronic properties (e.g., HOMO/LUMO energies, charge distribution) and predict the reactivity of benzofuran derivatives. researchgate.net This can help in understanding reaction mechanisms and designing novel synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of benzofuran derivatives with their biological activity, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

A computational study on 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde has already utilized DFT to analyze its binding energy, density of state, and reactivity, showcasing the feasibility and utility of this approach for the benzofuran class. researchgate.net Future work on the this compound scaffold could employ similar methods to predict its reactivity in C-H functionalization reactions or its binding affinity to potential biological targets.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,4,6-trimethyl-1-benzofuran?

A widely reported method involves the oxidative coupling of substituted phenols with alkenes. For example, 4-methoxyphenol can react with styrene derivatives in the presence of 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. Purification typically involves column chromatography (hexane/ethyl acetate) and recrystallization for high-purity yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and methyl group assignments. For example, methoxy protons resonate around δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Key peaks include C-O stretching (~1250 cm1^{-1}) for methoxy groups and C=C vibrations (~1600 cm1^{-1}) for the benzofuran core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

  • Column Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
  • Recrystallization : Solvents like ethyl acetate or diisopropyl ether yield high-purity crystals.
  • Analytical HPLC : Monitor purity with reverse-phase columns (C18) and UV detection at 254 nm .

Advanced Research Questions

Q. How can oxidation conditions be optimized for benzofuran derivatives?

  • Oxidizing Agents : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K is effective for sulfoxide formation, with yields >70%. Reaction time (5–8 hours) and stoichiometry (1.2 eq. oxidizer) are critical to avoid over-oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to non-polar alternatives .

Q. What structural insights does X-ray crystallography provide for benzofuran derivatives?

  • Planarity : The benzofuran ring system is nearly planar (mean deviation <0.006 Å), influencing π-π stacking interactions in crystal packing .
  • Dihedral Angles : Substituents like phenylsulfinyl groups form dihedral angles (~80–85°) with the benzofuran core, affecting molecular packing and intermolecular forces (e.g., C–H⋯O hydrogen bonds) .
  • Crystallization : Slow evaporation of ethyl acetate solutions produces single crystals suitable for diffraction studies .

Q. How can enantiomeric purity be analyzed for chiral benzofuran derivatives?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • X-ray Crystallography : Assign chirality via Flack parameters in non-centrosymmetric space groups .

Q. What structure-activity relationships (SARs) are observed for benzofuran analogs?

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) at the 5-position enhance metabolic stability, while methoxy groups improve solubility.
  • Biological Activity : Sulfinyl and sulfonyl substituents at the 3-position increase binding affinity to neurological targets, as seen in psychoactive benzofuran derivatives .

Q. How do solvent and temperature influence reaction kinetics in benzofuran synthesis?

  • Solvent Polarity : Hexafluoropropanol accelerates cyclization via hydrogen-bond stabilization of intermediates .
  • Temperature Control : Low temperatures (273 K) minimize side reactions during oxidation steps, while reflux conditions (40–60°C) optimize coupling reactions .

Methodological Challenges and Solutions

Q. How to resolve contradictory spectral data in structural assignments?

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to confirm connectivity.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate decomposition during storage?

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation.
  • Stability Studies : Use accelerated aging tests (40°C/75% RH) monitored by HPLC to assess degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.